5-amino-2-[(2,6-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one
Description
Properties
IUPAC Name |
5-amino-2-(2,6-difluorobenzoyl)-1,2-oxazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O3/c11-5-2-1-3-6(12)9(5)10(16)14-8(15)4-7(13)17-14/h1-4H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWDQLHPTDNDMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)N2C(=O)C=C(O2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-[(2,6-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one typically involves the reaction of 2,6-difluorobenzoyl chloride with amino alcohols under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistent quality and yield. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The oxazolone ring can be reduced to form a corresponding amine.
Substitution: The difluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-amino-2-[(2,6-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one exerts its effects involves its interaction with specific molecular targets. The oxazolone ring can act as an electrophile, reacting with nucleophiles in biological systems. The difluorophenyl group enhances the compound's stability and reactivity, making it suitable for various applications.
Comparison with Similar Compounds
Structural and Functional Analogues in Psychoactive Agents
Muscimol (5-(Aminomethyl)-1,2-oxazol-3(2H)-one)
- Structure: Shares the 1,2-oxazol-3(2H)-one core but substitutes position 5 with an aminomethyl group instead of an amino group.
- Application : A potent psychoactive agent from Amanita mushrooms, acting as a GABAA receptor agonist .
- Key Difference: The absence of the 2,6-difluorophenyl carbonyl group in muscimol highlights how substituent variations redirect bioactivity.
Ibotenic Acid ((S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid)
- Structure: Contains an isoxazole ring with a hydroxyl group and an amino acid side chain.
- Application : Neurotoxic precursor to muscimol, metabolized to exert excitatory effects on glutamate receptors .
- Contrast : The target compound’s oxazolone ring and lack of a carboxylic acid moiety distinguish it from ibotenic acid, suggesting divergent metabolic pathways and receptor affinities.
Halogenated Pesticidal Compounds
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile)
- Structure : Pyrazole core with trifluoromethyl, sulfinyl, and chlorophenyl groups.
- Application : Broad-spectrum insecticide targeting GABA receptors .
- Comparison : Both compounds feature halogenated aryl groups (2,6-difluorophenyl vs. 2,6-dichloro-4-trifluoromethylphenyl), but the oxazolone core of the target compound may confer distinct binding kinetics compared to fipronil’s pyrazole system. Fluorine’s electronegativity could enhance binding affinity in pest-specific targets .
Cyclanilide (1-(((2,4-dichlorophenyl)amino)carbonyl)-cyclopropanecarboxylic acid)
- Structure : Cyclopropane-carboxylic acid with a dichlorophenyl urea group.
- Application : Plant growth regulator .
- Contrast: The target compound’s oxazolone ring and amino substitution differ from cyclanilide’s urea and cyclopropane motifs, suggesting divergent modes of action (e.g., enzymatic inhibition vs. hormone modulation).
Structural Analogues in Heterocyclic Chemistry
3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine
- Structure : Lacks the carbonyl group at position 2 of the oxazolone ring.
- Relevance : Highlights the critical role of the carbonyl group in the target compound’s reactivity. The absence of this group may reduce electrophilicity and alter interactions with biological targets .
5-amino-4-chloro-2-phenyl-3-(2H)-pyridazinone
- Structure: Pyridazinone core with chloro and phenyl groups.
- Application : Herbicide (pyrazon) .
- Comparison: The oxazolone ring’s smaller size and oxygen placement may offer steric advantages over pyridazinone in target binding, while the amino group provides distinct hydrogen-bonding capabilities.
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Application |
|---|---|---|---|---|
| Target Compound | 1,2-Oxazol-3(2H)-one | 5-amino, 2-(2,6-difluorophenyl)carbonyl | 252.17 | Potential pesticide |
| Muscimol | 1,2-Oxazol-3(2H)-one | 5-aminomethyl | 114.10 | Psychoactive agent |
| Fipronil | Pyrazole | Trifluoromethyl, sulfinyl, chlorophenyl | 437.15 | Insecticide |
| Cyclanilide | Cyclopropane | Dichlorophenyl urea | 258.09 | Plant growth regulator |
Table 2: Substituent Effects on Bioactivity
| Substituent | Target Compound | Fipronil | Impact on Bioactivity |
|---|---|---|---|
| Halogenated Aryl Group | 2,6-Difluorophenyl | 2,6-Dichloro-4-TFM* | Enhances lipophilicity, target binding |
| Electron-Withdrawing Group | Carbonyl | Sulfinyl | Increases electrophilicity/reactivity |
| Amino Group | Position 5 | Absent | Facilitates H-bonding interactions |
*TFM: Trifluoromethyl
Research Findings and Implications
- Activity Prediction: Unlike muscimol, the target compound’s bulky substituents may limit blood-brain barrier penetration, redirecting its activity toward non-CNS targets such as insect GABA receptors or plant enzymes .
- Synthetic Considerations : The carbonyl group at position 2 may serve as a reactive site for derivatization, enabling the development of analogs with optimized pesticidal or herbicidal properties .
Biological Activity
5-amino-2-[(2,6-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one, with CAS number 1807977-38-3, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity based on available research, including data tables and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 240.16 g/mol. Its structure includes an oxazole ring and a difluorophenyl carbonyl group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1807977-38-3 |
| Molecular Formula | C10H6F2N2O3 |
| Molecular Weight | 240.16 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that compounds similar to 5-amino-2-[(2,6-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one may interact with various biological targets, including enzymes and receptors. The presence of the amino group and the oxazole ring suggests potential interactions with protein targets involved in cellular signaling pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various oxazole derivatives, including compounds structurally related to 5-amino-2-[(2,6-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one. Results indicated significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties.
Anticancer Potential
In vitro studies have shown that derivatives with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, compounds containing the oxazole moiety have been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways. Further research is needed to elucidate the specific mechanisms by which 5-amino-2-[(2,6-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one exerts anticancer effects.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To assess the antibacterial activity of oxazole derivatives.
- Methodology : Disk diffusion method was employed against various bacterial strains.
- Findings : Significant inhibition zones were observed for several derivatives at concentrations as low as 50 μg/mL.
-
Evaluation of Cytotoxicity :
- Objective : To evaluate the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay was performed on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
- Findings : IC50 values indicated that certain derivatives had potent cytotoxic effects at micromolar concentrations.
Q & A
Q. What are the established synthetic routes for 5-amino-2-[(2,6-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : React 2,6-difluorobenzoyl chloride with a pre-formed oxazolone precursor (e.g., 5-amino-1,2-oxazol-3(2H)-one) under anhydrous conditions using a base like pyridine to facilitate acylation .
- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using TLC.
- Step 3 : Hydrolyze protective groups (if present) using LiOH in THF/water, followed by acidification to isolate the final product .
Key reagents: 2,6-Difluorobenzoyl chloride, anhydrous solvents (e.g., DCM), and bases (e.g., triethylamine).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (e.g., DMSO-d) resolve aromatic protons (δ 7.2–7.6 ppm for difluorophenyl) and oxazolone carbonyl signals (δ ~165–170 ppm) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 295 for CHFNO) and fragmentation patterns .
- IR Spectroscopy : Detect carbonyl stretches (~1750 cm for oxazolone, ~1680 cm for amide) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) confirms bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the oxazolone and difluorophenyl moieties .
- Validation : Cross-check experimental data with computational models (e.g., DFT-optimized geometries) to validate torsional angles and hydrogen bonding networks .
Q. How to address contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR (for functional groups), MS (for molecular weight), and XRD (for 3D structure) to resolve discrepancies. For example, an unexpected H NMR signal could indicate tautomerism, requiring variable-temperature NMR or computational analysis (e.g., Gaussian calculations) .
- Control Experiments : Re-synthesize the compound under varying conditions (e.g., different solvents) to isolate artifacts .
Q. What strategies optimize yield in large-scale synthesis?
- Methodological Answer :
- Reaction Optimization : Use design of experiments (DoE) to test variables (e.g., temperature, stoichiometry). For example, increasing the molar ratio of 2,6-difluorobenzoyl chloride to oxazolone precursor from 1:1 to 1.2:1 improves acylation efficiency .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for higher throughput .
Q. How to evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC at intervals (0, 24, 48 hrs).
- Mass Spectrometry : Identify degradation products (e.g., hydrolyzed oxazolone rings) using LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
